

An In-depth Technical Guide to Diethyl 1-hydroxybutylphosphonate

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Compound of Interest

| | |
|----------------|-----------------------------------|
| Compound Name: | Diethyl 1-hydroxybutylphosphonate |
| CAS No.: | 17477-67-7 |
| Cat. No.: | B101194 |

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 1-hydroxybutylphosphonate is an organophosphorus compound belonging to the class of α -hydroxyphosphonates. These molecules are characterized by a hydroxyl group and a phosphonate group attached to the same carbon atom. As structural analogues of α -amino acids and α -hydroxy carboxylic acids, and mimics of the transition state of various enzymatic reactions, α -hydroxyphosphonates have garnered significant interest in medicinal chemistry and drug development. This guide provides a comprehensive overview of **Diethyl 1-hydroxybutylphosphonate**, including its chemical identity, synthesis, and potential applications based on the established knowledge of its chemical class.

Part 1: Core Chemical Identification

CAS Number and Synonyms

The Chemical Abstracts Service (CAS) has assigned the number 17477-67-7 to **Diethyl 1-hydroxybutylphosphonate**.^[1] This unique identifier is crucial for unambiguous identification in databases and literature.

Common synonyms for this compound include:

- Phosphonic acid, (1-hydroxybutyl)-, diethyl ester^[1]

Chemical and Physical Properties

A summary of the key physicochemical properties of **Diethyl 1-hydroxybutylphosphonate** is presented in the table below. These properties are essential for its handling, formulation, and for predicting its behavior in biological systems.

| Property | Value | Source |
|---|---|--------|
| Molecular Formula | C ₈ H ₁₉ O ₄ P | [1] |
| Molecular Weight | 210.21 g/mol | [1] |
| SMILES | <chem>CCCC(O)P(=O)(OCC)OCC</chem> | [1] |
| InChIKey | QGNCNQNIDOVSQB-UHFFFAOYSA-N | [1] |
| logP (Octanol/Water Partition Coefficient) | 2.371 (Crippen Method) | [1] |
| Log ₁₀ of Water Solubility (mol/L) | -3.49 (Crippen Method) | [1] |

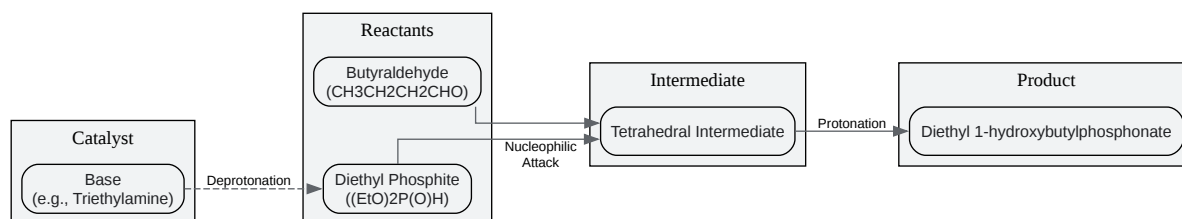
Part 2: Synthesis and Mechanism

The primary and most efficient method for the synthesis of α -hydroxyphosphonates, including **Diethyl 1-hydroxybutylphosphonate**, is the Pudovik reaction.^{[2][3]} This reaction involves the nucleophilic addition of a dialkyl phosphite to the carbonyl group of an aldehyde or ketone, typically catalyzed by a base.^[2]

The Pudovik Reaction Mechanism

The base-catalyzed Pudovik reaction proceeds through the following key steps:

- Deprotonation: A base, commonly a tertiary amine like triethylamine, deprotonates the diethyl phosphite to generate a highly nucleophilic phosphite anion.
- Nucleophilic Attack: The phosphite anion attacks the electrophilic carbonyl carbon of the aldehyde (in this case, butyraldehyde). This forms a tetrahedral intermediate.
- Protonation: The intermediate is subsequently protonated, often by the protonated base or a protic solvent, to yield the final α -hydroxyphosphonate product.



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Caption: Generalized workflow of the Pudovik reaction for the synthesis of **Diethyl 1-hydroxybutylphosphonate**.

Experimental Protocol: Synthesis of Diethyl 1-hydroxybutylphosphonate

The following is a representative, self-validating protocol for the synthesis of **Diethyl 1-hydroxybutylphosphonate** via a base-catalyzed Pudovik reaction. This protocol is adapted from established procedures for similar α -hydroxyphosphonates.

Materials:

- Butyraldehyde (1.0 mmol)

- Diethyl phosphite (1.0 mmol)
- Triethylamine (10 mol%)
- Anhydrous solvent (e.g., Toluene or Tetrahydrofuran)
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous solvent, butyraldehyde (1.0 mmol), and diethyl phosphite (1.0 mmol).
- Cool the mixture in an ice bath and add triethylamine (0.1 mmol) dropwise with stirring.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
- Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure **Diethyl 1-hydroxybutylphosphonate**.
- Characterize the final product using NMR (^1H , ^{13}C , ^{31}P) and Mass Spectrometry to confirm its identity and purity.

Part 3: Potential Applications in Drug Development

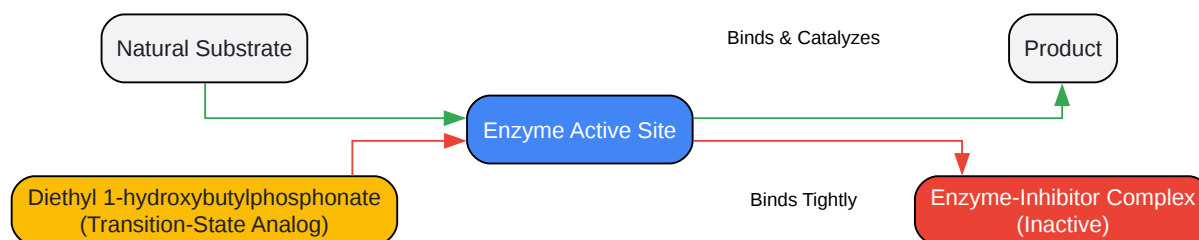
While specific biological data for **Diethyl 1-hydroxybutylphosphonate** is not extensively documented in publicly available literature, the broader class of α -hydroxyphosphonates has shown significant promise in various therapeutic areas. This suggests that **Diethyl 1-hydroxybutylphosphonate** could be a valuable candidate for further investigation.

Enzyme Inhibition

A primary mechanism of action for many biologically active phosphonates is their ability to act as enzyme inhibitors. The phosphonate group can serve as a stable mimic of the phosphate group in enzyme substrates or as a transition-state analog.

Potential Targets:

- **Proteases and Esterases:** The tetrahedral geometry of the α -hydroxyphosphonate core can mimic the transition state of peptide or ester hydrolysis, leading to the inhibition of proteases and esterases.[4]
- **Phosphatases:** As phosphate mimics, these compounds can inhibit phosphatases, which are crucial in cellular signaling pathways.



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Caption: Proposed mechanism of enzyme inhibition by **Diethyl 1-hydroxybutylphosphonate** acting as a transition-state analog.

Antimicrobial and Anticancer Potential

Several studies have highlighted the antimicrobial and anticancer activities of various α -hydroxyphosphonate derivatives.[5] The lipophilicity and structural features of these

compounds can be tuned to enhance their activity against different pathogens and cancer cell lines. The presence of the phosphonate group can facilitate transport across cell membranes and interaction with intracellular targets. Research on related diethyl benzylphosphonate derivatives has shown that substitutions on the aromatic ring can significantly impact their antimicrobial efficacy against strains of *Escherichia coli*.^{[6][7]} This suggests that the alkyl chain in **Diethyl 1-hydroxybutylphosphonate** could also influence its biological activity.

Part 4: Conclusion and Future Directions

Diethyl 1-hydroxybutylphosphonate, with its characteristic α -hydroxyphosphonate scaffold, represents a molecule of interest for researchers in medicinal chemistry and drug discovery. Its synthesis via the robust and efficient Pudovik reaction makes it readily accessible for further studies. While direct biological data is limited, the well-documented activities of its chemical class strongly suggest its potential as an enzyme inhibitor and as a lead compound for the development of novel antimicrobial or anticancer agents. Future research should focus on the detailed biological evaluation of **Diethyl 1-hydroxybutylphosphonate**, including its specific enzyme targets, mechanism of action, and in vitro and in vivo efficacy.

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